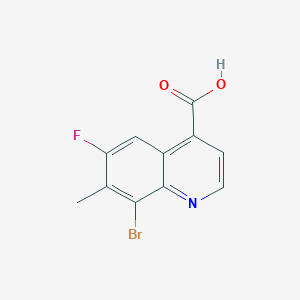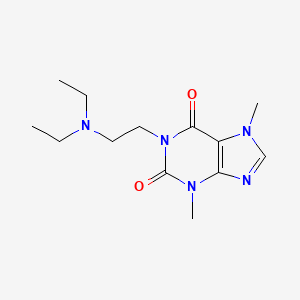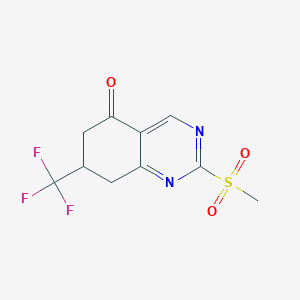
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a dihydroquinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Dihydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the dihydroquinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfonyl)-7-(trifluoromethyl)-quinazolin-4(3H)-one: Similar structure but with a different position of the trifluoromethyl group.
2-(Methylsulfonyl)-6-(trifluoromethyl)-quinazolin-4(3H)-one: Another positional isomer with the trifluoromethyl group at the 6-position.
2-(Methylsulfonyl)-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one: Similar compound with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific combination of the methylsulfonyl and trifluoromethyl groups attached to the dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H9F3N2O3S |
|---|---|
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
2-methylsulfonyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(17,18)9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5H,2-3H2,1H3 |
Clave InChI |
GRPFZYXJNDLEMI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


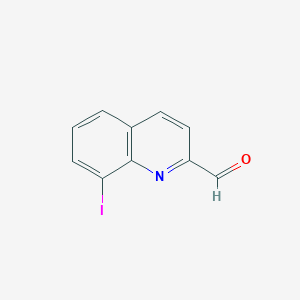


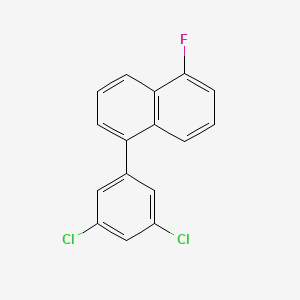
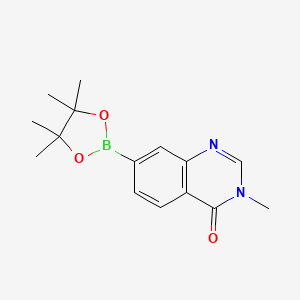
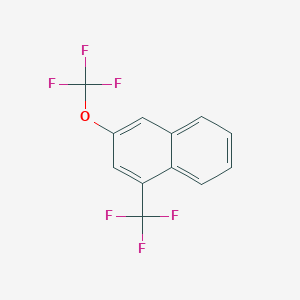
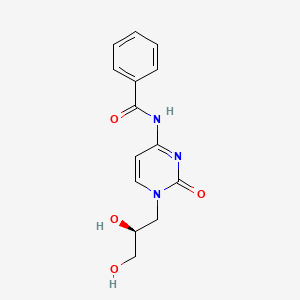
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
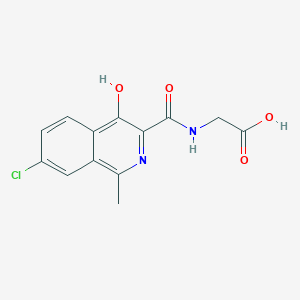
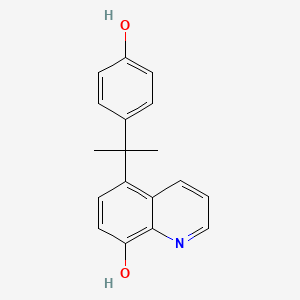
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
